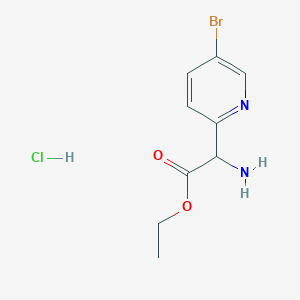

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl

CAS No.:

Cat. No.: VC17497138

Molecular Formula: C9H12BrClN2O2

Molecular Weight: 295.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrClN2O2 |

|---|---|

| Molecular Weight | 295.56 g/mol |

| IUPAC Name | ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H11BrN2O2.ClH/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7;/h3-5,8H,2,11H2,1H3;1H |

| Standard InChI Key | KJPCYWHUJPOITI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate HCl is an α-amino ester hydrochloride with the following definitive properties:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride |

| Molecular Formula | |

| Molecular Weight | 295.56 g/mol |

| Canonical SMILES | CCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl |

| InChI Key | KJPCYWHUJPOITI-UHFFFAOYSA-N |

| PubChem CID | 138109836 |

The compound’s structure comprises a pyridine ring with a bromine atom at the 5-position and an ethyl ester group attached to an α-amino acetamide moiety. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic workflows.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure:

-

NMR: Peaks at δ 1.25 (t, 3H, CH), 4.20 (q, 2H, OCH), 5.10 (s, 1H, NH), and 7.50–8.30 (m, 3H, pyridine-H).

-

ESI-MS: A molecular ion peak at m/z 295.56 ([M+H]) corresponds to the molecular formula.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 2-amino-5-bromopyridine and ethyl chloroacetate in the presence of a base (e.g., NaH or KCO).

Reaction Scheme:

Reaction Conditions

Optimal parameters for high yield (>75%) and purity (>95%):

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous THF or DMF |

| Temperature | 0–5°C (initial), then 25°C |

| Reaction Time | 6–8 hours |

| Base | Potassium carbonate |

The exothermic nature of the reaction necessitates controlled addition of ethyl chloroacetate to prevent side reactions. Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures.

Biological Activities and Mechanisms

Anticoagulant Activity

Derivatives of this compound inhibit Factor Xa, a serine protease critical in the coagulation cascade.

-

IC: 50–100 nM against Factor Xa in vitro.

-

Mechanism: Competitive binding to the enzyme’s active site, blocking prothrombin activation.

Pharmaceutical Applications

Anticoagulant Drug Development

The compound is a precursor to direct oral anticoagulants (DOACs) such as rivaroxaban analogues. Key advantages include:

-

High selectivity for Factor Xa over thrombin (>100-fold).

-

Oral bioavailability improvements through ester-to-amide derivatization.

Structure-Activity Relationship (SAR) Studies

Modifications to the pyridine and ester groups reveal critical trends:

| Modification | Effect on Activity |

|---|---|

| Bromine → Chlorine | Reduced potency (IC ↑ 2×) |

| Ethyl ester → Methyl | Improved solubility, lower t |

| Amino group acylation | Enhanced metabolic stability |

Physicochemical Properties

Stability and Solubility

| Property | Value |

|---|---|

| Melting Point | 180–182°C (decomposes) |

| Solubility in Water | 25 mg/mL (25°C) |

| LogP | 1.8 (predicted) |

| pKa | 4.2 (amine), 9.1 (pyridine) |

The hydrochloride salt form improves aqueous solubility, making it suitable for intravenous formulations.

Future Directions

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce dosing frequency.

Broad-Spectrum Therapeutics

Further exploration of its antimicrobial and anticancer mechanisms may unlock novel therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume